molecular formula C26H42O4 B12097128 1beta-Maxacalcitol

1beta-Maxacalcitol

Cat. No.: B12097128
M. Wt: 418.6 g/mol
InChI Key: DTXXSJZBSTYZKE-PQEHHWQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and as a topical ointment for psoriasis . This compound has gained attention due to its potent biological activities and therapeutic potential.

Chemical Reactions Analysis

1beta-Maxacalcitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxacalcitriol derivatives .

Scientific Research Applications

1beta-Maxacalcitol has a wide range of scientific research applications:

Mechanism of Action

1beta-Maxacalcitol exerts its effects by activating the vitamin D receptor, which regulates the expression of various genes involved in calcium and phosphate homeostasis . This activation leads to the inhibition of parathyroid hormone synthesis and secretion, thereby reducing the levels of parathyroid hormone in patients with secondary hyperparathyroidism. Additionally, it modulates immune responses and has anti-inflammatory properties .

Comparison with Similar Compounds

1beta-Maxacalcitol is unique among vitamin D analogs due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent activity and lower risk of hypercalcemia compared to other vitamin D analogs .

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(5E)-5-[(2E)-2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9+

InChI Key

DTXXSJZBSTYZKE-PQEHHWQQSA-N

Isomeric SMILES

CC(C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Origin of Product

United States

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